3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYPLFTEIYDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase, a critical step in cell division.
Mode of Action
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one interacts with CDK2, inhibiting its activity. This inhibition prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting the cell cycle at the G1 phase. As a result, the compound effectively inhibits cell proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway. CDK2 normally interacts with cyclin A2, triggering the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one prevents this transition, causing cell cycle arrest. This can lead to apoptosis, or programmed cell death, particularly in cancer cells.
Result of Action
The inhibition of CDK2 by 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one results in significant alterations in cell cycle progression, leading to apoptosis within cells. This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biochemical Analysis
Biochemical Properties
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation. It also promotes apoptosis, or programmed cell death, by activating caspase enzymes. Furthermore, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one influences cell signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and metabolism. By modulating these pathways, the compound can alter gene expression and cellular metabolism, ultimately affecting cell function.
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle. Additionally, the compound can inhibit other kinases involved in cell signaling, leading to changes in gene expression and cellular responses. The molecular interactions of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one with these biomolecules highlight its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The effects may diminish over time due to cellular adaptation mechanisms. These findings underscore the importance of optimizing dosage and treatment duration in therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These adverse effects highlight the need for careful dosage optimization to balance therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biological activity.
Metabolic Pathways
3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the kidneys. The metabolic pathways of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can influence its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs that affect cytochrome P450 activity may alter the metabolism and pharmacokinetics of the compound.
Transport and Distribution
Within cells and tissues, 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature. It is also transported by specific membrane transporters, which facilitate its uptake and efflux. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various kinases and signaling proteins. It can also translocate to the nucleus, where it affects gene expression by modulating transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of the compound. Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use.
Biological Activity
The compound 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is . The presence of the fluorophenyl group is crucial for its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:
- Inhibition of LSD1 : In one study, derivatives similar to 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one were shown to inhibit the lysine-specific demethylase 1 (LSD1) enzyme. This inhibition was associated with reduced cell migration and proliferation in cancer cell lines such as MGC-803 .
- Cytotoxicity : A series of synthesized triazolopyrimidines demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values ranged from 45 to 97 nM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects involves:
- Interaction with Protein Targets : Molecular docking studies suggest that this compound interacts favorably with specific amino acid residues in target proteins such as LSD1. The interactions include hydrogen bonds and hydrophobic contacts that stabilize the binding .
Data Summary
| Biological Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 45 - 97 | LSD1 inhibition |
| Anticancer | A549 | 48 - 90 | Cell cycle arrest |
| Anticancer | HCT116 | 6 - 99 | Induction of apoptosis |
Case Studies
- Study on LSD1 Inhibition : A study investigated the effects of various triazolopyrimidine derivatives on LSD1 activity. Compound derivatives showed significant inhibition leading to reduced migration in MGC-803 cells. This suggests potential therapeutic applications in cancer treatment where LSD1 plays a pivotal role in tumor progression .
- Cytotoxic Evaluation : Another study synthesized several triazolopyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain compounds exhibited superior anticancer activity compared to traditional chemotherapeutics, suggesting a promising avenue for further drug development .
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiviral properties. For instance, studies have shown that certain synthesized compounds demonstrate activity against HIV-1, with evaluations revealing effective concentrations (EC50) and cytotoxicity (CC50) metrics. A notable example includes a study where various derivatives were tested for their anti-HIV-1 activity, showing promising results in inhibiting viral replication .
Anticancer Properties
The anticancer potential of 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has also been explored. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast cancer (MCF-7) and liver cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation .
Antifungal and Antibacterial Activity
In addition to its antiviral and anticancer effects, this compound has shown antifungal and antibacterial properties. Screening against various pathogens has revealed that certain derivatives possess significant activity comparable to conventional antifungal agents like ketoconazole . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced efficacy.
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Functionalization via Cross-Coupling Reactions
The triazolopyrimidine core undergoes Suzuki-Miyaura and Sonogashira couplings to introduce aryl/alkynyl groups. Key findings:
-
Suzuki Coupling :
Table 2: Suzuki-Miyaura Coupling Results
| Entry | Boronic Acid | Product Yield (%) |
|---|---|---|
| 1 | 4-MeO-C₆H₄B(OH)₂ | 85 |
| 2 | 3-NO₂-C₆H₄B(OH)₂ | 78 |
| 3 | 2-ThienylB(OH)₂ | 72 |
-
Sonogashira Coupling :
Electrophilic and Nucleophilic Reactivity
The 4-fluorophenyl group directs electrophilic substitution to the meta and para positions of the triazole ring. Examples include:
-
Nitration : HNO₃/H₂SO₄ at 0°C yields nitro derivatives (65–72% yields).
-
Halogenation : Br₂/FeBr₃ introduces bromine at C5 (83% yield).
Nucleophilic attacks occur preferentially at the pyrimidinone carbonyl group:
-
Thiolation : Reaction with thiourea in ethanol under reflux replaces oxygen with sulfur (89% yield).
Stability and Degradation Pathways
-
Photodegradation : UV exposure (254 nm) in methanol leads to ring-opening via C–N bond cleavage, forming 4-fluorophenylurea derivatives.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under acidic (pH < 3) or basic (pH > 10) conditions, yielding fluorobenzoic acid and pyrimidine fragments .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of triazolopyrimidine derivatives:
Key Observations :
Commercial Availability and Cost
- The 4-methoxyphenyl analog is available at €571/50 mg (CymitQuimica), suggesting a high cost for specialized triazolopyrimidines .
Preparation Methods
Catalyst-Free, Water-Mediated Synthesis
A notable green chemistry method involves the catalyst-free synthesis of triazolopyrimidinones in aqueous media, which avoids hazardous catalysts and organic solvents.
Mechanism Insight : Water facilitates the condensation and cyclization steps by enhancing hydrogen bonding and solvation effects, which stabilize intermediates and transition states.
Stepwise Cyclocondensation and Ring Closure
Another approach involves a stepwise synthesis where intermediate hydrazino or amino compounds undergo cyclocondensation with diketones or aldehydes, followed by ring closure to form the fused triazolopyrimidinone ring system.
Reaction Conditions : Often performed in ethanol or other polar solvents under reflux with catalytic acid or base to promote cyclization.
Catalysts : Organic bases such as triethylamine or piperidine may be used to drive ring closure and improve yields.
Comparative Data Table of Preparation Conditions and Yields
| Method | Solvent | Temperature | Catalyst/ Additive | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| One-pot MCR in water | Water | Room temperature | None | 10–16 | 57–93 | Green, catalyst-free, easy isolation |
| Neat conditions (no solvent) | None | Room temperature | None | 24 | Trace | Inefficient, low yield |
| Stepwise cyclocondensation | Ethanol | Reflux | Triethylamine or acid | 4–12 | 70–90 | Requires catalyst, intermediate isolation |
| Organic solvent reflux | Ethanol or similar | Reflux | Acid or base catalyst | 6–18 | Moderate | Traditional method, less green |
Q & A
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The synthesis typically involves cyclization of 5-amino-1,2,3-triazole-4-carboxamide derivatives. For example, reacting 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide with carbon disulfide under alkaline conditions yields the triazolopyrimidine core, which can be further functionalized with aryl groups like 4-fluorophenyl via nucleophilic substitution or coupling reactions . Alkylation or aryl-group introduction at the 3-position often requires protecting-group strategies to ensure regioselectivity .
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization relies on 1H/13C NMR (to confirm aromatic protons and fluorophenyl integration), IR spectroscopy (to detect carbonyl stretches at ~1660 cm⁻¹), and elemental analysis (to validate purity >95%). High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion peak (e.g., [M+H]⁺ at m/z 272.08) . X-ray crystallography may be used for unambiguous confirmation of the triazolo-pyrimidine fused ring system .
Q. What solvent systems and chromatographic methods are optimal for purification?
Reverse-phase HPLC with Chromolith® columns (e.g., C18 stationary phase) using acetonitrile/water gradients (0.1% TFA modifier) achieves baseline separation of polar impurities. For intermediates, silica gel chromatography with ethyl acetate/hexane (3:7) is effective .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence binding to adenosine receptors?
The 4-fluorophenyl group enhances A1 receptor selectivity by occupying a hydrophobic subpocket, as shown in radioligand binding assays (Ki < 50 nM). Comparative studies with non-fluorinated analogs (e.g., benzyl or phenethyl derivatives) reveal a 3–5× affinity boost due to fluorine’s electronegativity and van der Waals interactions . Molecular docking suggests hydrogen bonding between the fluorophenyl moiety and Thr257/Ser277 residues in the receptor .
Q. What methodologies are used to assess antiviral activity against Chikungunya virus (CHIKV)?
Plaque reduction assays in Vero cells infected with CHIKV (MOI = 0.1) are standard. The compound’s EC50 is determined via dose-response curves (e.g., 28.5 µM for CHIKV strain LR2006-OPY1). Mechanism studies involve time-of-addition assays to pinpoint inhibition at viral entry or replication stages. Western blotting quantifies viral protein (e.g., nsP3) suppression .
Q. How can computational modeling optimize triazolopyrimidine derivatives for kinase inhibition?
Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity, while molecular dynamics simulations assess binding stability in ATP-binding pockets (e.g., NADPH oxidase). QSAR models correlate substituent lipophilicity (logP) with IC50 values, guiding substituent selection at the 7-position (e.g., oxazole-thioether groups improve NOX inhibition) .
Q. What strategies mitigate metabolic instability in vivo?
Prodrug approaches (e.g., acetylated glycosides) enhance solubility and reduce first-pass metabolism. Isotope labeling (³H or ¹⁴C) tracks metabolic pathways in rodent models, identifying vulnerable sites like the triazole ring for stabilization via methyl or halogen substitutions .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during triazole ring functionalization?
Protecting-group strategies : The 7-keto group is temporarily masked as a thioglycoside (using glucosyl bromide) to direct alkylation/arylation to the 3-position. Deprotection with TFA/CH2Cl2 (5% v/v) restores the carbonyl without side reactions . Microwave-assisted synthesis (100°C, 30 min) improves yield (75–80%) and reduces byproducts .
Q. What in vitro assays differentiate between cytotoxic and antiproliferative effects?
Dual assays are recommended:
- MTT assays (72 hr exposure) quantify IC50 in cancer cells (e.g., MCF-7, A-549).
- Annexin V/PI staining distinguishes apoptosis (early-stage) from necrosis.
- Cell cycle analysis (flow cytometry) identifies G1/S arrest, indicating DNA damage response .
Q. How are solubility limitations overcome in biological testing?
Co-solvent systems (e.g., DMSO/PEG-400, 1:4) maintain compound stability at 10 mM stock concentrations. For in vivo studies, nanoparticle encapsulation (PLGA polymers) improves bioavailability, with dynamic light scattering (DLS) confirming particle size <200 nm .
Data Contradictions and Resolution
Q. Discrepancies in reported A1 receptor binding affinities: How to validate?
Variations arise from assay conditions (e.g., bovine vs. human receptors). Standardization using radioligand displacement (³H-DPCPX for A1, ³H-ZM241385 for A2A) with consistent protein concentrations (0.5 mg/mL) and incubation times (90 min, 25°C) resolves discrepancies. Cross-validation via SPR (surface plasmon resonance) confirms kinetic binding parameters (ka/kd) .
Q. Conflicting evidence on CHIKV inhibition mechanisms: What follow-up experiments clarify this?
Resistance selection assays (serial passage under sub-EC50 pressure) identify viral mutations (e.g., nsP2 G641D) conferring resistance, linking the compound to RNA replication. Subgenomic replicon systems (lacking structural genes) isolate replication-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
